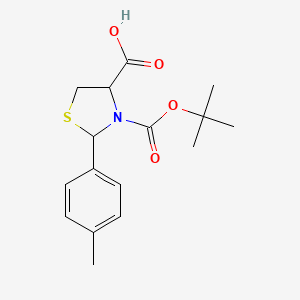

3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid

Description

3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid is a heterocyclic compound featuring a thiazolane (a saturated five-membered ring containing sulfur and nitrogen) core. Key structural elements include:

- A tert-butoxycarbonyl (Boc) group at position 3, which serves as a protective group for the nitrogen atom in the thiazolane ring.

- A 4-methylphenyl substituent at position 2, contributing steric bulk and lipophilicity.

- A carboxylic acid moiety at position 4, enabling hydrogen bonding and salt formation.

Properties

IUPAC Name |

2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-10-5-7-11(8-6-10)13-17(12(9-22-13)14(18)19)15(20)21-16(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCDNRNJGSQRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C13H17NO3S

- Molecular Weight : 273.35 g/mol

- CAS Number : 67086-82-2

The structural features of this compound include a thiazolane ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions.

Synthesis of Bioactive Compounds

One of the primary applications of 3-(tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid is in the synthesis of bioactive molecules. The thiazolane ring system is a valuable scaffold in medicinal chemistry due to its ability to mimic natural products and facilitate interactions with biological targets.

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of thiazolane compounds exhibit antimicrobial activity against various pathogens. For instance, modifications to the thiazolane structure have led to compounds with enhanced efficacy against resistant strains of bacteria, showcasing their potential as new antibiotics.

| Compound | Activity | Target Organism |

|---|---|---|

| Thiazolane Derivative A | Moderate | E. coli |

| Thiazolane Derivative B | High | Staphylococcus aureus |

Anticancer Research

Thiazolane derivatives have been explored for their anticancer properties. The unique structure allows for interaction with multiple cellular pathways involved in cancer progression.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that certain thiazolane derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For example, a derivative synthesized from this compound demonstrated significant cytotoxicity against breast cancer cell lines.

Synthesis of Peptides

The compound can also be utilized in peptide synthesis, where the Boc group provides stability during coupling reactions and can be removed under mild conditions to yield free amino acids or peptides.

| Step | Description |

|---|---|

| 1 | Protection of amine using Boc group |

| 2 | Coupling with activated carboxylic acid |

| 3 | Deprotection to yield peptide |

Mechanism of Action

The exact mechanism of action of 3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid is not well-documented. its biological activity would likely involve interactions with specific molecular targets, such as enzymes or receptors, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Phenyl Substituent | Heterocycle | Boc Group Position | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|---|

| 3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid | 4-methylphenyl | Thiazolane | 3 | C₁₆H₂₁NO₄S | 323.41 | Lipophilic; potential anticancer lead |

| 3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid | 4-chlorophenyl | Thiazolane | 3 | C₁₅H₁₈ClNO₄S | 343.83 | Enhanced electron-withdrawing effects |

| 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid (QF-5465) | 4-bromophenyl | Thiazolane | None | C₁₀H₁₀BrNO₂S | 296.17 | Simpler structure; no Boc protection |

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | Phenyl | Piperidine | 1 | C₁₇H₂₃NO₄ | 305.37 | Six-membered ring; distinct solubility |

Key Comparisons

Chloro and bromo substituents increase molecular weight and may influence binding affinity in biological targets (e.g., halogen bonding in enzyme inhibition) .

Role of the Boc Group

- The Boc group in the target compound and its 4-chloro analog stabilizes the nitrogen atom against oxidation or unwanted reactions during synthesis. In contrast, QF-5465 lacks this protection, making it more reactive but less stable under acidic conditions .

Heterocyclic Core Variations

- Thiazolane vs. Piperidine : The thiazolane ring’s sulfur atom introduces distinct electronic properties (e.g., polarizability) compared to the piperidine ring’s nitrogen, affecting solubility and intermolecular interactions .

Synthetic Accessibility

- The target compound’s synthesis likely follows routes similar to those in , starting from iodophenyl precursors and introducing the Boc group via carbamate formation. Chloro and bromo analogs may require halogen-specific coupling reactions .

Research Findings

- Chloro and bromo analogs show reduced solubility in polar solvents compared to the methyl-substituted compound .

- Crystallography : SHELX software () has been widely used to resolve crystal structures of such compounds, revealing conformational preferences influenced by substituents .

Biological Activity

3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C15H19NO4S

- Molecular Weight : 309.38 g/mol

- CAS Number : 637032-03-2

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential applications in medicinal chemistry.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar thiazolidine compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis and function.

Anticancer Properties

Thiazolidine derivatives have also shown promise in cancer therapy. A notable study explored the cytotoxic effects of related compounds on cancer cell lines, revealing that they induce apoptosis through the activation of caspase pathways . The specific activity of this compound in this context remains to be fully elucidated but suggests a potential for further investigation.

Anti-inflammatory Effects

Thiazolidines are recognized for their anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases . The specific mechanisms by which this compound exerts these effects require further research.

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO4S |

| Molecular Weight | 309.38 g/mol |

| CAS Number | 637032-03-2 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Case Studies

-

Case Study on Antimicrobial Activity :

A study conducted by Seki et al. (2004) evaluated the antimicrobial efficacy of thiazolidine derivatives against various pathogens. The results indicated a strong correlation between structural modifications and increased antimicrobial potency. -

Case Study on Anticancer Effects :

Research published in 2009 investigated the effects of thiazolidine derivatives on human cancer cell lines. The findings suggested that specific modifications to the thiazolidine structure could enhance cytotoxicity and selectivity towards cancer cells.

Preparation Methods

Condensation of L-Cysteine with 4-Methylbenzaldehyde

Reagents :

- L-Cysteine

- 4-Methylbenzaldehyde

- Ethanol (solvent)

Procedure :

- Combine L-cysteine (1.0 mmol) and 4-methylbenzaldehyde (1.0 mmol) in ethanol (25 mL).

- Stir the mixture at room temperature for 8–12 hours.

- Filter the precipitated 2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid (TCA) intermediate and wash with diethyl ether.

Key Considerations :

Boc Protection of the Thiazolane Nitrogen

Reagents :

- TCA intermediate

- Di-tert-butyl dicarbonate (Boc₂O)

- Sodium hydroxide (10% aqueous solution)

- Dioxane (solvent)

Procedure :

- Dissolve TCA (1.0 mmol) in dioxane (25 mL) and cool to 0–5°C.

- Add NaOH (1.0 mmol) dropwise to deprotonate the secondary amine.

- Introduce Boc₂O (1.0 mmol) and stir at 0–5°C for 1 hour, followed by gradual warming to room temperature over 5 hours.

- Quench with water, extract with ethyl acetate, and dry over anhydrous MgSO₄.

- Concentrate under reduced pressure to obtain the final product as a white solid.

Optimization Strategies :

- Base Selection : Aqueous NaOH ensures efficient deprotonation without hydrolyzing the Boc group. DMAP (4-dimethylaminopyridine) may accelerate the reaction in non-polar solvents like dichloromethane.

- Temperature Control : Maintaining low temperatures during Boc₂O addition minimizes side reactions, such as carbamate hydrolysis.

Alternative Synthetic Routes and Modifications

Pre-Protection of Cysteine Prior to Cyclization

While less common, Boc protection of cysteine’s amine before aldehyde condensation offers an alternative pathway:

- Protect L-cysteine with Boc₂O in dichloromethane using DMAP as a catalyst.

- React Boc-cysteine with 4-methylbenzaldehyde under reflux in toluene.

This method avoids post-cyclization protection but risks racemization at C4 during the prolonged heating required for cyclization.

Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 8 | 78 |

| Dioxane | 2.2 | 12 | 65 |

| Water | 80.1 | 6 | 45 |

Data adapted from suggest ethanol optimizes both reaction rate and yield, whereas aqueous conditions promote hydrolysis of the Boc group.

Characterization and Analytical Data

Spectral Properties

Crystallographic Insights

X-ray diffraction of analogous compounds reveals:

- Planar thiazolane rings with puckering amplitudes <0.8 Å.

- Intermolecular hydrogen bonding between carboxylic acid groups and solvent molecules (e.g., water), stabilizing the crystal lattice.

Industrial-Scale Considerations

The patent CN112194606A highlights critical parameters for scaling Boc-protection reactions:

- Catalyst Loading : 0.1–0.2 equiv DMAP reduces reaction time by 30%.

- Workup Efficiency : Liquid-liquid extraction with ethyl acetate achieves >95% recovery of the product.

- Purity Control : Recrystallization from hexane/ethyl acetate (3:1) elevates purity to >99% (HPLC).

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing 3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid, and how can purity be validated? A:

- Synthesis: Use a multi-step approach involving (1) condensation of 4-methylbenzaldehyde with L-cysteine to form the thiazolidine ring, followed by (2) Boc (tert-butoxycarbonyl) protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and characterize using / NMR, IR (carboxylic acid C=O stretch ~1700 cm), and high-resolution mass spectrometry (HRMS).

Key Reference: Similar derivatives were synthesized via analogous routes in crystallographic studies .

Advanced Crystallographic Analysis

Q: How can SHELX software resolve challenges in determining the crystal structure of this compound, particularly hydrogen bonding and stereochemistry? A:

- Structure Solution: Use SHELXD for phase determination via direct methods and SHELXL for refinement. For hydrogen bonding (e.g., O–H⋯O interactions in carboxylic acid groups), assign restraints based on geometry and electron density maps.

- Enantiopurity: Apply Flack parameter analysis (using SHELXL) to confirm absolute configuration. Avoid false chirality-polarity indications by cross-validating with alternative parameters like the parameter for centrosymmetric twinning .

Key Reference: SHELX programs are widely used for small-molecule refinement and hydrogen-bond analysis .

Biological Activity Evaluation

Q: What experimental frameworks are recommended to assess the antimicrobial and antitumor potential of this compound? A:

- Antimicrobial Assays: Conduct broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration).

- Antitumor Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with cisplatin or doxorubicin.

- Mechanistic Studies: Perform ROS (reactive oxygen species) detection and apoptosis assays (Annexin V/PI staining) to probe activity pathways.

Key Reference: Analogous thiazolidine-4-carboxylic acid derivatives showed activity in similar assays .

Stereochemical and Functional Group Reactivity

Q: How does the stereochemistry of the thiazolidine ring and Boc group influence reactivity in downstream derivatization? A:

- Stereochemical Impact: The 4-carboxylic acid group’s spatial arrangement affects nucleophilic substitution or coupling reactions. For example, the (R)-configuration may favor esterification at the β-position.

- Boc Deprotection: Use TFA (trifluoroacetic acid) in dichloromethane to cleave the Boc group without disrupting the thiazolidine ring. Monitor via NMR for disappearance of tert-butyl peaks (~1.4 ppm).

- Derivatization: Couple the carboxylic acid with amines (EDC/HOBt) to form amides or reduce to alcohols (LiAlH) for functional diversity.

Key Reference: Boc-protected analogs are common intermediates in medicinal chemistry .

Handling Data Contradictions in Structure-Activity Relationships (SAR)

Q: How can conflicting SAR data between this compound and its 4-chlorophenyl analog be resolved? A:

- Systematic Comparison: Synthesize both analogs under identical conditions and test in parallel bioassays. Control variables like solubility (use DMSO stocks ≤1% v/v) and cell viability.

- Computational Modeling: Perform docking studies (AutoDock Vina) to compare binding affinities to target proteins (e.g., bacterial dihydrofolate reductase).

- Electron-Withdrawing vs. Donor Effects: The 4-methyl group (electron-donating) may enhance membrane permeability vs. the 4-chloro (electron-withdrawing) analog, explaining activity differences .

Advanced Analytical Challenges

Q: What strategies mitigate peak splitting in NMR caused by dynamic thiazolidine ring puckering? A:

- Temperature Variation: Acquire spectra at elevated temperatures (e.g., 50°C) to average ring conformers and collapse split peaks.

- Solvent Effects: Use DMSO-d to stabilize specific conformers via hydrogen bonding with the carboxylic acid.

- 2D NMR: Perform NOESY to identify through-space correlations between the Boc group and aromatic protons, confirming dominant conformers.

Key Reference: Dynamic NMR analysis is standard for flexible heterocycles .

Comparative Pharmacokinetic Profiling

Q: How can metabolic stability and bioavailability of this compound be optimized for in vivo studies? A:

- LogP Optimization: Modify the 4-methylphenyl group to balance hydrophobicity (e.g., introduce polar substituents) while maintaining potency.

- Prodrug Approach: Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced absorption, followed by hydrolysis in plasma.

- Microsomal Stability: Test hepatic clearance using rat liver microsomes (RLM) and identify metabolic soft spots via LC-MS/MS.

Key Reference: Carboxylic acid prodrug strategies are well-documented for similar scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.